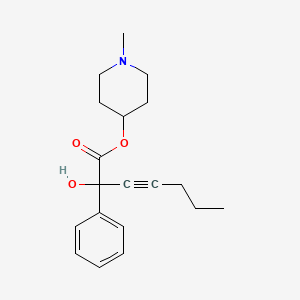
1-Methyl-4-piperidyl phenyl(1-pentynyl)glycolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-piperidyl phenyl(1-pentynyl)glycolate is a chemical compound known for its unique structure and potential applications in various fields It is characterized by the presence of a piperidine ring, a phenyl group, and a pentynyl glycolate moiety
Vorbereitungsmethoden
The synthesis of 1-Methyl-4-piperidyl phenyl(1-pentynyl)glycolate involves several steps. One common method includes the reaction of 1-methyl-4-piperidyl phenyl ketone with 1-pentynyl glycolate under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is conducted under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound.
Analyse Chemischer Reaktionen
1-Methyl-4-piperidyl phenyl(1-pentynyl)glycolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon and sodium borohydride. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-piperidyl phenyl(1-pentynyl)glycolate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific molecular targets.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-piperidyl phenyl(1-pentynyl)glycolate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit or activate specific enzymes, alter signal transduction pathways, or affect gene expression. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-4-piperidyl phenyl(1-pentynyl)glycolate can be compared with other similar compounds, such as:
1-Methyl-4-piperidyl phenyl(3-methyl-1-pentynyl)glycolate: This compound has a similar structure but with a methyl group at the 3-position of the pentynyl chain, leading to different chemical and biological properties.
N-(1-phenethyl-4-piperidinyl)propionanilide (fentanyl): Although structurally different, fentanyl shares the piperidine ring and is known for its potent analgesic properties.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological activities, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
92956-51-9 |
|---|---|
Molekularformel |
C19H25NO3 |
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
(1-methylpiperidin-4-yl) 2-hydroxy-2-phenylhept-3-ynoate |
InChI |
InChI=1S/C19H25NO3/c1-3-4-8-13-19(22,16-9-6-5-7-10-16)18(21)23-17-11-14-20(2)15-12-17/h5-7,9-10,17,22H,3-4,11-12,14-15H2,1-2H3 |
InChI-Schlüssel |
ZUVANWJSGPBCGV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC#CC(C1=CC=CC=C1)(C(=O)OC2CCN(CC2)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


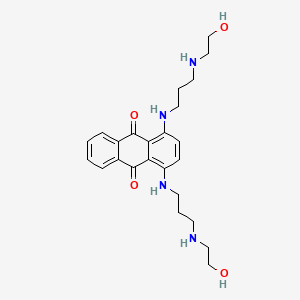
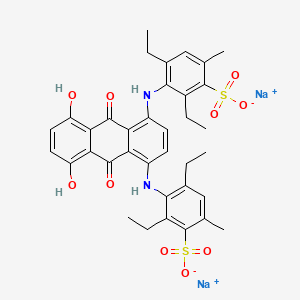
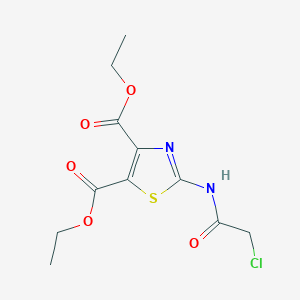
![[(5-Chlorofuran-2-yl)methylidene]propanedinitrile](/img/structure/B13780575.png)
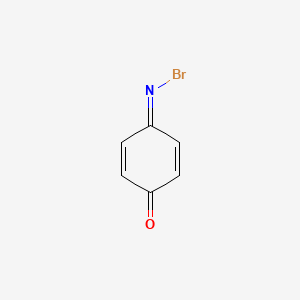
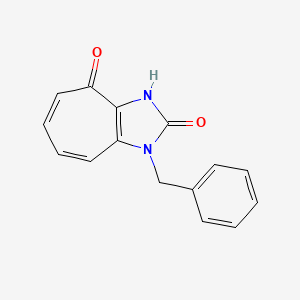
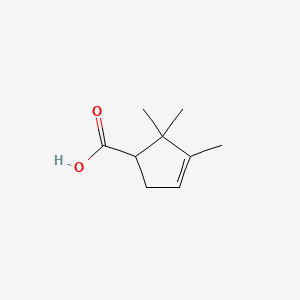
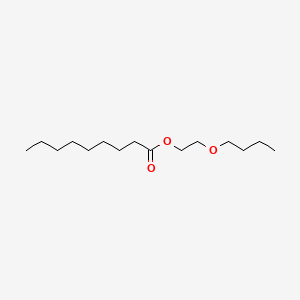
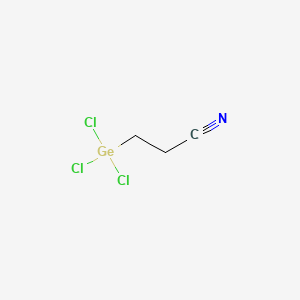
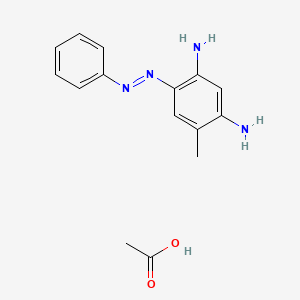
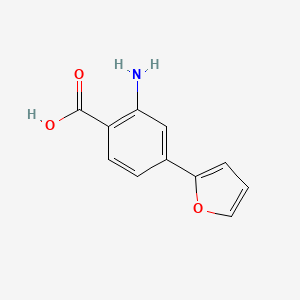
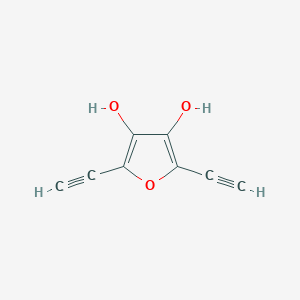
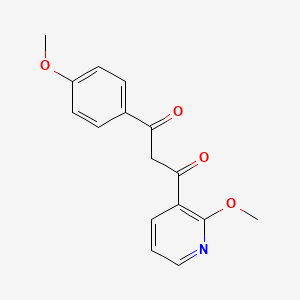
![Trimethyl-[2-[10,15,20-tris(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl]silane](/img/structure/B13780647.png)
